Product packaging for 4-((1H-Indol-3-yl)methyl)aniline(Cat. No.:CAS No. 134627-70-6)

4-((1H-Indol-3-yl)methyl)aniline

Cat. No.: B3061650
CAS No.: 134627-70-6
M. Wt: 222.28 g/mol
InChI Key: KDXYOBVEKNURNB-UHFFFAOYSA-N
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Description

4-((1H-Indol-3-yl)methyl)aniline ( 134627-70-6) is an organic compound with the molecular formula C15H14N2 and a molecular weight of 222.29 g/mol . It features a molecular structure that combines an aniline group with a 1H-indole moiety through a methylene bridge. This structure places it within the family of bis(indolyl)methane analogs, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The indole nucleus is a fundamental building block in many biologically active molecules and natural products . As such, this compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its structure suggests potential for development into pharmacologically active agents. Scientific literature indicates that structurally similar compounds, such as (2-(thiophen-2-yl)-1H-indol-3-yl)methyl)aniline derivatives, have demonstrated significant anticancer properties in vitro . These related compounds have been shown to inhibit the proliferation of HCT-116 colon cancer cells by inducing cell cycle arrest and modulating the expression of specific microRNAs and proteins like IL-6 and C-Myc . Consequently, this compound is a valuable reagent for researchers exploring new anticancer agents, organic synthesis methodologies, and the structure-activity relationships of heterocyclic compounds. This product is provided For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2 B3061650 4-((1H-Indol-3-yl)methyl)aniline CAS No. 134627-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134627-70-6

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)aniline

InChI

InChI=1S/C15H14N2/c16-13-7-5-11(6-8-13)9-12-10-17-15-4-2-1-3-14(12)15/h1-8,10,17H,9,16H2

InChI Key

KDXYOBVEKNURNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=CC=C(C=C3)N

Origin of Product

United States

Synthetic Strategies and Methodologies for Indolylmethylaniline Derivatives

Established Reaction Pathways for the Indolylmethylaniline Core

The construction of the indolylmethylaniline skeleton can be achieved through several well-established reaction pathways. These methods typically involve the reaction of an indole (B1671886) nucleophile with a suitable electrophilic partner derived from an aldehyde and an aniline (B41778).

Friedel-Crafts Alkylation Approaches Utilizing Indole and Aldehyde/Aniline Precursors

The Friedel-Crafts alkylation is a fundamental method for C-C bond formation and has been applied to the synthesis of indolylmethylaniline derivatives. In this approach, the electron-rich indole ring acts as a nucleophile, attacking an electrophilic species generated from an aldehyde and an aniline. The reaction can proceed through the formation of an intermediate azafulvenium ion or a related carbocationic species, which is then trapped by the indole at its most nucleophilic C3 position.

The reaction is typically catalyzed by an acid, which facilitates the formation of the electrophilic intermediate. For instance, the condensation of indole with an aldehyde in the presence of an acid catalyst generates an electrophilic intermediate that can be intercepted by aniline. Alternatively, a pre-formed imine from an aldehyde and aniline can serve as the electrophile for the Friedel-Crafts reaction with indole. The use of paraformaldehyde as a source of the methylene (B1212753) bridge is also a common strategy. mdpi.com

A plausible mechanism involves the acid-catalyzed reaction of an aldehyde with aniline to form a carbinolamine, which then dehydrates to form a reactive iminium ion. The indole C3-position then attacks this iminium ion, and subsequent deprotonation re-aromatizes the indole ring, yielding the final product.

Reductive Amination Pathways from Iminium Intermediates

Reductive amination is a highly versatile and widely used method for the synthesis of amines, and it provides a direct route to indolylmethylanilines. researchgate.netmasterorganicchemistry.com This reaction typically proceeds in two stages: the formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. youtube.comresearchgate.net

For the synthesis of 4-((1H-Indol-3-yl)methyl)aniline, this pathway involves the reaction of indole-3-carbaldehyde with aniline. youtube.com The initial condensation, often catalyzed by a trace amount of acid, forms a Schiff base (imine). This imine is then reduced in situ to the target secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. youtube.comrsc.org Sodium cyanoborohydride is particularly useful as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to the corresponding alcohol. The reaction can often be performed as a one-pot procedure, making it an efficient and practical synthetic method. researchgate.netresearchgate.net

The general mechanism for reductive amination is as follows:

Nucleophilic attack of the amine (aniline) on the carbonyl carbon of the aldehyde (indole-3-carbaldehyde).

Proton transfer to form a carbinolamine intermediate.

Acid-catalyzed elimination of water to form a resonance-stabilized iminium ion.

Reduction of the iminium ion by a hydride reducing agent to yield the final amine product.

Multi-component Reactions for Indole Functionalization at the 3-Position

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation. mdpi.com These reactions are highly atom-economical and offer significant advantages in terms of efficiency and convergence. Several MCRs have been developed for the functionalization of indoles at the C3 position, which can be adapted for the synthesis of indolylmethylaniline derivatives. researchgate.netrug.nl

A typical MCR approach for the synthesis of this compound would involve the one-pot reaction of indole, an aldehyde (such as formaldehyde (B43269) or a precursor), and aniline, often in the presence of a catalyst. mdpi.comorganic-chemistry.org The reaction proceeds through a cascade of events, typically initiated by the formation of an electrophilic species from the aldehyde and aniline, which is then attacked by the nucleophilic indole. The specific intermediates and reaction pathways can vary depending on the reactants and catalysts employed. The attractiveness of MCRs lies in their operational simplicity and the ability to generate molecular diversity by varying the individual components. mdpi.com

Catalytic Systems in Indolylmethylaniline Synthesis

The choice of catalyst is crucial for the successful synthesis of indolylmethylanilines, as it can influence the reaction rate, yield, and selectivity. Both Lewis and Brønsted acids are commonly employed, and more recently, metal-free catalytic systems have gained attention as environmentally benign alternatives.

Lewis Acid Catalysis (e.g., Boron Lewis Acids, Glacial Acetic Acid)

Lewis acids are widely used to catalyze the electrophilic substitution of indoles due to their ability to activate electrophiles. nih.govnih.govrsc.org In the context of indolylmethylaniline synthesis, Lewis acids can coordinate to the carbonyl oxygen of an aldehyde or to the nitrogen of an imine, thereby increasing their electrophilicity and facilitating the attack by the indole nucleophile. nih.govrsc.org

A variety of Lewis acids have been shown to be effective, including boron trifluoride etherate (BF₃·OEt₂), scandium triflate (Sc(OTf)₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄). nih.govorientjchem.org For instance, the reaction of indole with imines generated from aldehydes and anilines can be efficiently promoted by these catalysts. nih.gov Boron-based Lewis acids, in particular, have been extensively studied for their catalytic activity in Friedel-Crafts type reactions involving indoles. researchgate.net

Glacial acetic acid can also serve as an effective and inexpensive catalyst for the synthesis of related di(indolyl)methanes, which are formed from the reaction of indole with aldehydes. youtube.com Its role is likely as a Brønsted acid, protonating the aldehyde to generate a more electrophilic species. This suggests its potential applicability in the three-component synthesis of indolylmethylanilines.

Table 1: Examples of Lewis Acids in Indole Functionalization
Lewis AcidReaction TypeKey FeaturesReference
Boron Trifluoride Etherate (BF₃·OEt₂)Intramolecular cyclization of imino diazoacetatesQuantitative yields at low catalyst loading (1 mol%). nih.gov
Scandium Triflate (Sc(OTf)₃)Nucleophilic addition to 2-amidoallyl cationsHigh yields (60-99%) and excellent Z-selectivity. nih.gov
Titanium Tetrachloride (TiCl₄)Intramolecular cyclization of imino diazoacetatesAchieves 100% yield in under 10 minutes. nih.gov
Tin Tetrachloride (SnCl₄)Intramolecular cyclization of imino diazoacetatesProvides 100% yield in a short reaction time. nih.gov
Glacial Acetic AcidSynthesis of di(indolyl)methanesInexpensive and efficient for condensation reactions. youtube.com

Metal-Free Catalysis in One-Pot Multi-Component Reactions

In recent years, there has been a growing interest in the development of metal-free catalytic systems for organic synthesis, driven by the desire for more sustainable and environmentally friendly processes. nih.govorganic-chemistry.orgnih.gov For the synthesis of indolylmethylaniline derivatives, metal-free catalysts can offer several advantages, including lower toxicity, reduced cost, and simpler purification procedures. beilstein-journals.org

Synthesis of Substituted this compound Analogs

The synthesis of analogs of this compound allows for systematic exploration of structure-activity relationships. Modifications can be introduced at several key positions: the phenyl ring of the aniline moiety, the indole nitrogen, and the methylene bridge connecting the two rings.

The introduction of various substituents onto the phenyl rings of the indole or aniline moieties is a common strategy to modulate the electronic and steric properties of the final compound. Rhodium(III)-catalyzed annulative synthesis has shown compatibility with a range of functional groups on the indole ring. acs.org For instance, electron-rich substituents like methoxy (B1213986) (OMe) and hydroxyl (OH), as well as halogens like fluorine (F), have been successfully incorporated at the C5-position of the indole ring. acs.org The synthesis of 1-alkoxyindoles has been achieved through a one-pot, four-step reaction sequence starting from substituted ketoesters, allowing for the introduction of various alkoxy groups. nih.gov

In specific examples, the synthesis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone demonstrates the incorporation of a methyl group at the indole C-3 position and a benzoyl group on the phenyl ring at the C-2 position. orientjchem.orgresearchgate.net Another study details the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, where the arylmethyl group can contain various substituents, including methoxy groups. mdpi.com For example, a derivative with three methoxy groups on the phenyl ring was synthesized and characterized. mdpi.com

Functionalization at the N-1 position of the indole ring is a key synthetic modification. N-methylation is a common transformation, often achieved using reagents like methyl iodide in the presence of a base. nih.govnih.gov For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives are synthesized starting from 1-methyl-1H-indole-3-carboxaldehyde. nih.govrsc.org The synthesis involves creating an imine with 3,4,5-trimethoxyaniline, followed by reduction with sodium borohydride to yield the N-methylated indole secondary amine. nih.gov

Other alkylating agents can also be employed. The synthesis of 1-alkoxyindoles, for instance, involves the in situ alkylation of an intermediate 1-hydroxyindole (B3061041) with various alkyl halides in the presence of a base like DBU. nih.gov Friedel-Crafts acylation on N-methyl indole with acyl chlorides like methyl 9-chloro-9-oxononanoate, in the presence of a Lewis acid such as AlCl₃, provides another route to functionalized N-methyl indoles. mdpi.com The selective allylation of indoles can be directed to either the C-3 or N-1 position, and studies have shown that the formation of a tight indolyl-metal ion pair can favor C-3 allylation over N-allylation. nih.gov

The methyl bridge and the aniline nitrogen are critical sites for structural modification. The methyl bridge can be functionalized through various reactions. A one-pot, three-component reaction of an indole, glyoxalic acid, and a primary aliphatic amine in water provides an efficient method for synthesizing indol-3-yl-glycine derivatives, effectively adding a carboxyl and an amino group to the bridge carbon. nih.gov It's also possible to attach cyclic amines, such as morpholine, to the methyl bridge. researchgate.netnih.gov

The aniline nitrogen can be readily modified. For example, it can be acylated to form amides. In the synthesis of certain tubulin polymerization inhibitors, a 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline intermediate is reacted with 2-chloroacetyl chloride, which acylates the aniline nitrogen. nih.gov This is followed by substitution of the chlorine with pyrazole (B372694) derivatives. nih.gov Furthermore, the aniline nitrogen can be part of a rearrangement reaction. A Hofmann-Martius-type rearrangement, mediated by a Lewis acid, can be used to synthesize 4-indol-3-yl-methylanilines from an amino-methylated indole intermediate. nih.gov This reaction involves the migration of the indol-3-ylmethyl group to the para position of the aniline ring. nih.gov

Modification Site Reaction Type Reagents/Conditions Resulting Structure Reference(s)
Phenyl RingsRh(III)-catalyzed annulationIndolyl azines, internal alkynesHalogen, alkoxy, or alkyl substituted indoles acs.org
Indole Nitrogen (N-1)N-MethylationMethyl iodide, Sodium borohydrideN-Methyl indole derivatives nih.govrsc.org
Indole Nitrogen (N-1)O-AlkylationAlkyl halides, DBU1-Alkoxyindoles nih.gov
Methyl BridgeFriedel-Crafts typeIndole, Glyoxalic acid, Amine, WaterIndol-3-yl-glycine derivatives nih.gov
Aniline NitrogenAcylation2-Chloroacetyl chlorideN-acylated aniline derivatives nih.gov
Aniline NitrogenHofmann-Martius RearrangementLewis Acid4-indol-3-yl-methylaniline nih.gov

Efficiency and Green Chemistry Considerations in Synthetic Routes

Modern synthetic chemistry places a strong emphasis on efficiency and sustainability, guided by the principles of green chemistry. researchgate.nettandfonline.com A key metric in this regard is atom economy, which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. nih.gov Reactions with 100% atom economy, such as the Diels-Alder reaction, are considered ideal as they generate no waste byproducts. nih.gov

In the context of indole synthesis, several strategies align with green chemistry principles. Multicomponent reactions (MCRs) are particularly noteworthy as they combine multiple starting materials in a single step to form a complex product, which increases efficiency and reduces waste. rsc.org An innovative MCR approach for indole-2-carboxamide synthesis involves a Ugi-4CR followed by an acid-catalyzed cyclization, featuring mild conditions and avoiding toxic reagents. rsc.org The use of environmentally benign solvents is another crucial aspect. Water, for example, has been used as a solvent for the uncatalyzed, one-pot, three-component Friedel-Crafts reaction between indoles, glyoxalic acid, and primary amines to produce indol-3-yl-glycines in high yields at room temperature. nih.gov

Furthermore, the development of solvent-free reaction conditions represents a significant green advancement, as it can lead to higher yields, faster reactions, and easier work-up procedures. nih.gov Microwave-assisted synthesis has also emerged as a rapid, efficient, and environmentally friendly method for preparing indole derivatives, often leading to high yields in significantly reduced reaction times compared to conventional heating. tandfonline.comtandfonline.com Catalysis plays a vital role, with an emphasis on using non-toxic, recoverable, and reusable catalysts. Palladium-catalyzed methods that utilize oxygen as the terminal oxidant are considered more sustainable. researchgate.net Similarly, Lewis acid-catalyzed protocols have been developed that achieve 100% atom economy in the synthesis of C2-alkyl substituted indoles. acs.org These approaches collectively contribute to making the synthesis of this compound and its derivatives more efficient and environmentally sustainable. organic-chemistry.orgresearchgate.net

Preclinical Pharmacological Investigations and Biological Mechanisms

Spectrum of In Vitro Biological Activities of Indolylmethylaniline Derivatives

Derivatives built upon the 4-((1H-Indol-3-yl)methyl)aniline scaffold have been the subject of extensive in vitro evaluation to determine their therapeutic potential. These studies have unveiled a broad spectrum of biological activities, most notably in the realms of oncology and microbiology. The versatility of the indole (B1671886) and aniline (B41778) moieties allows for diverse chemical modifications, leading to compounds with varied and potent effects against cancer cell lines and pathogenic microbes.

Anticancer Potential in Various Cell Lines

The fight against cancer has been a significant driver for the synthesis and evaluation of novel indolylmethylaniline derivatives. These compounds have shown considerable promise, exhibiting cytotoxic effects against a range of human cancer cell lines through multiple mechanisms.

A primary indicator of anticancer potential is the ability of a compound to inhibit the uncontrolled proliferation of cancer cells. Numerous studies have demonstrated that derivatives of indolylmethylaniline are effective in this regard. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov One compound in this series, designated 5a, showed significant inhibitory effects against MCF-7 (breast cancer) and B16-F10 (melanoma) cell lines, with IC50 values of 1.88 ± 0.11 μM and 2.12 ± 0.15 μM, respectively. nih.gov

Similarly, research into indoline (B122111) derivatives, which share structural similarities, has identified compounds with potent antiproliferative activities against a variety of cancer cells, including those of the esophagus, stomach, and prostate. researchgate.netnih.gov One such indoline derivative, compound 9d, exhibited IC50 values of 1.84 μM against MGC-803 (gastric cancer) cells and 1.49 μM against Kyse450 (esophageal cancer) cells. nih.gov Furthermore, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were designed as tubulin polymerization inhibitors. nih.govrsc.org Among them, compound 7d displayed broad-spectrum antiproliferative activity with IC50 values of 0.52 μM against HeLa (cervical cancer), 0.34 μM against MCF-7, and 0.86 μM against HT-29 (colon cancer) cells. nih.govrsc.org

Table 1: Antiproliferative Activity of Indolylmethylaniline Derivatives and Related Compounds

Compound Cancer Cell Line IC50 (μM)
Compound 5a MCF-7 (Breast) 1.88 ± 0.11
B16-F10 (Melanoma) 2.12 ± 0.15
Compound 9d MGC-803 (Gastric) 1.84
Kyse450 (Esophageal) 1.49
Compound 7d HeLa (Cervical) 0.52
MCF-7 (Breast) 0.34
HT-29 (Colon) 0.86

Beyond halting proliferation, a crucial mechanism for an effective anticancer agent is the induction of programmed cell death, or apoptosis. Indolylmethylaniline derivatives have been shown to trigger this process in cancer cells. For example, a synthetic indolylquinoline derivative, EMMQ, was found to induce apoptosis in human non-small cell lung cancer (NSCLC) cells. nih.gov This was characterized by the disruption of mitochondrial membrane potential and DNA damage. nih.gov

Further studies on other indole-containing compounds have elucidated similar pathways. An indolizine (B1195054) derivative, C3, was shown to induce apoptosis in HepG2 (liver cancer) cells through a mitochondrial p53 pathway. nih.gov Treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately promoting the release of cytochrome c and the activation of caspase-3. nih.gov In prostate cancer cell lines, an indole derivative designated as compound 16, a dual EGFR/SRC kinase inhibitor, significantly increased the levels of caspase-3, caspase-8, and Bax, while decreasing Bcl-2 levels, strongly indicating the induction of apoptosis. nih.gov

The anticancer effects of indolylmethylaniline derivatives are often rooted in their ability to inhibit specific proteins that are critical for cancer cell survival and growth.

BCL-2 Family Proteins: The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic proteins like BCL-2 and Bcl-xL is a common mechanism of drug resistance in cancer. nih.govnih.gov Studies have shown that some indole derivatives can overcome this resistance. For example, the indole derivative compound 16 was found to decrease the level of Bcl-2 in prostate cancer cells. nih.gov The inhibition of BCL-2 and Bcl-xL has been shown to re-sensitize non-small cell lung cancer cells to EGFR inhibitors. nih.govnih.gov

EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when mutated or overexpressed, can drive tumor growth. Indole-based compounds have been developed as EGFR inhibitors. nih.govmdpi.com A study on novel indole derivatives identified compound 16 as a potent dual inhibitor of both EGFR and SRC kinase. nih.gov This dual inhibition is a promising strategy to combat the development of resistance to chemotherapy. nih.gov

Tubulin Polymerization: Microtubules, which are polymers of tubulin, are essential for cell division. Compounds that interfere with tubulin polymerization are effective anticancer agents. Several indoline and indole derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site. researchgate.netnih.govnih.govrsc.org For instance, compound 9d was identified as a tubulin inhibitor with an IC50 value of 3.4 µM, and it was shown to disrupt the microtubule network in Kyse450 cells. nih.gov Similarly, compound 7d from another study was also confirmed to inhibit tubulin polymerization. nih.govrsc.org

ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) signaling pathway is a crucial pathway that regulates cell proliferation and survival. While direct inhibition of the ERK pathway by this compound itself is not extensively documented, the inhibition of upstream regulators like EGFR by indole derivatives ultimately impacts this pathway.

Cancer cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells. nih.govmdpi.com This altered redox balance can be exploited for therapeutic purposes. Some anticancer agents work by further increasing the levels of reactive oxygen species (ROS) in cancer cells, pushing them beyond a tolerable threshold and inducing cell death. nih.gov

While some indole derivatives exhibit antioxidant properties, others can act as pro-oxidants in the context of cancer. researchgate.net The induction of apoptosis by the indolizine derivative C3 in HepG2 cells was associated with an increase in intracellular ROS. nih.gov This suggests that for some of these compounds, the mechanism of action involves the generation of oxidative damage. The accumulation of ROS can lead to damage of DNA, proteins, and lipids, contributing to apoptosis. nih.govmdpi.com

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, derivatives of the indole scaffold have demonstrated significant potential as antimicrobial and antifungal agents. The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens.

Research has shown that certain dihydropyrimidine (B8664642) derivatives, which can incorporate indole moieties, exhibit significant antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. nih.gov Some of these compounds also displayed noteworthy antifungal activity. nih.gov

In a study focused on pyrazole (B372694) derivatives, which can be structurally related to indolylmethylaniline compounds, halogenated derivatives showed interesting antimicrobial properties. nih.gov Specifically, certain dichloro and trichloro-derivatives were effective against the yeasts Candida albicans and Cryptococcus neoformans, as well as Staphylococcus aureus. nih.gov Another study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives also reported promising activity against both bacteria and yeast-like fungi. researchgate.net Furthermore, a series of quinolin-2-one derivatives incorporating a thiadiazole ring showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, and potent antifungal activity against Candida albicans and Aspergillus niger.

Exploration of Molecular Targets and Pathways in In Vitro Models

The following sections detail the search for in vitro studies aimed at elucidating the molecular targets and pathways modulated by this compound.

There is no specific information available in the scientific literature regarding the enzyme inhibition profile of this compound. While various indole derivatives have been studied as inhibitors of enzymes such as cyclooxygenase (COX), and other classes of compounds are known to inhibit bacterial enzymes like Topoisomerase IV and DNA Gyrase, no such data has been published for this compound. nih.govresearchgate.net Similarly, no studies were found linking this specific compound to the inhibition of Lanosterol 14α-demethylase.

Modulation of protein-protein interactions (PPIs) is a significant area of drug discovery. nih.govnih.gov However, a search of the available scientific literature revealed no studies specifically investigating the ability of this compound to modulate any protein-protein interactions.

Investigations into the binding and interaction of small molecules with DNA are crucial for understanding potential mechanisms of action. A review of the literature found no published research or data on the interaction between this compound and DNA complexes.

Preclinical In-Vivo Efficacy Assessments (Conceptual Framework)

While direct preclinical in vivo efficacy studies for the specific compound this compound are not extensively documented in publicly available literature, a conceptual framework for its potential therapeutic effects can be constructed by examining the in vivo activities of structurally related indole derivatives. These studies on analogous compounds provide insights into the potential pharmacological activities that this compound might exhibit, particularly in the areas of anti-inflammatory and anticancer applications.

Research into various indole analogs demonstrates a consistent pattern of biological activity, suggesting that the indole scaffold is a promising backbone for the development of new therapeutic agents. Investigations into derivatives with modifications at different positions of the indole ring and the methylaniline group have shown significant efficacy in various animal models of disease.

For instance, a study on 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), a small molecule indole analog, revealed notable anti-inflammatory properties in several rat models. nih.gov In a carrageenan-induced paw edema model, HMPH demonstrated a reduction in acute inflammation. nih.gov Furthermore, in air-pouch and bronchoalveolar lavage models, it was observed to attenuate neutrophil infiltration. nih.gov The compound also reduced levels of myeloperoxidase (MPO), nitrites, and tumor necrosis factor-alpha (TNF-α) in the air-pouch lavage. nih.gov These findings suggest a mechanism of action that involves the modulation of key inflammatory mediators and pathways.

Another class of related compounds, 4-(1H-indol-3-yl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-ones/thiones, has also been evaluated for anti-inflammatory effects. researchgate.net Certain derivatives within this series exhibited significant anti-inflammatory activity when compared to the standard drug ibuprofen (B1674241) in oral dose studies. researchgate.net Specifically, compounds with chloro and methyl substitutions on the phenyl ring showed promising results, indicating that substitutions on peripheral moieties can significantly influence the biological activity of the core indole structure. researchgate.net

In the context of oncology, various indole derivatives have been investigated. While much of the initial screening is conducted in vitro, some analogs have progressed to in vivo xenograft models. For example, a novel indole derivative demonstrated a strong antitumor effect in an A549 lung cancer xenograft model, along with favorable metabolic stability. nih.gov Similarly, a series of 6-aryl-3-aroyl-indole analogs, designed as inhibitors of tubulin polymerization, showed significant inhibition of tumor growth in a xenograft model of MHCC-97H cells without notable toxicity. nih.gov These studies underscore the potential of the indole scaffold to serve as a basis for the development of effective anticancer agents.

The conceptual framework for the in vivo efficacy of this compound is therefore built upon the demonstrated anti-inflammatory and anticancer activities of its structural relatives. The data from these related compounds suggest that this compound could potentially modulate inflammatory pathways and exhibit antiproliferative effects. Future in vivo studies would be necessary to directly confirm and characterize these potential therapeutic activities.

Interactive Data Tables

Table 1: In Vivo Anti-Inflammatory Activity of Indole Analogs

CompoundAnimal ModelKey FindingsReference
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Carrageenan-induced paw edema (Rat)Reduced acute paw inflammation. nih.gov
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Air-pouch lavage (Rat)Attenuated neutrophil infiltration; Reduced MPO, nitrite, and TNF-α levels. nih.gov
1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)Bronchoalveolar lavage (Rat)Attenuated neutrophil infiltration. nih.gov
4-(1H-indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-oneNot SpecifiedShowed significant anti-inflammatory activity. researchgate.net
4-(1H-indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-oneNot SpecifiedShowed significant anti-inflammatory activity. researchgate.net
4-(1H-indol-3-yl)-6-(4-chlorophenyl)-1,2,3,4-tetrahydropyrimidin-2-thioneNot SpecifiedShowed significant anti-inflammatory activity. researchgate.net
4-(1H-indol-3-yl)-6-(4-methylphenyl)-1,2,3,4-tetrahydropyrimidin-2-thioneNot SpecifiedShowed significant anti-inflammatory activity. researchgate.net

Table 2: In Vivo Anticancer Activity of Indole Analogs (Xenograft Models)

Compound Class/DerivativeXenograft ModelKey FindingsReference
Novel Indole DerivativeA549 lung cancer cellsFavorable metabolic stability and strong antitumor effect. nih.gov
6-Aryl-3-aroyl-indole analogMHCC-97H cellsSignificantly inhibited tumor growth by 75.4% without notable toxicity. nih.gov

Structure Activity Relationship Sar Studies of Indolylmethylaniline Derivatives

Influence of Substituent Position and Nature on Biological Activity

The specific placement and chemical nature of substituents on the indolylmethylaniline framework are critical determinants of biological efficacy. SAR studies reveal that even subtle changes in substituent position can lead to significant variations in activity.

Similarly, for compounds acting as STING (stimulator of interferon genes) inhibitors, the substitution pattern on the phenyl ring is paramount. Analysis suggests that the meta- and para-positions of the benzene (B151609) ring of a connected phenylcarbamic amide moiety are prime locations for structural modification. nih.gov Introducing substituents at these positions is more favorable for enhancing inhibitory activity than placing them at the ortho-position. The nature of the substituent also plays a key role; for example, a 7-fluoro atom on the indole (B1671886) ring of one derivative was found to act as a hydrogen-bond acceptor with the αVal181 residue of tubulin, contributing to its high potency as a polymerization inhibitor. nih.gov

Impact of Indole Ring Modifications (e.g., N-1 Alkylation, Substitutions at C-2, C-3)

Modifications to the indole ring itself, a cornerstone of the molecule's structure, have been a major focus of SAR studies. These changes can influence the compound's electronic properties, solubility, and ability to form key interactions with its biological target.

N-1 Alkylation: The nitrogen atom at the 1-position (N-1) of the indole ring is a common site for modification. Alkylation at this position can significantly modulate biological activity. For example, substituting the N-1 hydrogen with a methyl group is a feature in certain potent tubulin polymerization inhibitors. rsc.org In other series, introducing a larger benzyl (B1604629) group at the N-1 position has also been explored, leading to active anticancer compounds. researchgate.net The introduction of a tert-butoxycarbonyl (Boc) protecting group at N-1 has been used in the synthesis of derivatives with activity against lung cancer cells. nih.gov

Substitutions at C-2 and C-3: The C-2 and C-3 positions of the indole are critical for its reactivity and interaction profile. While the 3-ylmethylaniline moiety forms the core connection, substitutions at C-2 can fine-tune activity. In a series of antimicrobial agents, a methyl carboxylate group was installed at the C-2 position, while a complex heterocyclic system was attached to the C-3 methylene (B1212753) group, resulting in compounds with potent antibacterial and antifungal effects. nih.gov

Other Indole Ring Substitutions: Halogenation and other substitutions on the benzo-fused portion of the indole ring have yielded important SAR insights.

A 5-iodo substituted quinazolinone derivative demonstrated a low minimum inhibitory concentration (MIC) of 0.98 μg/mL against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

In a series of resistance-modifying agents, substituting the 5-position bromine with a methyl or methoxy (B1213986) group was investigated. acs.org

The addition of halogens at the 7-position showed varied effects: a 7-fluoro substituent significantly reduced activity in one analogue, whereas a 7-chloro group maintained it. acs.org A compound with bromine at the 5-position and fluorine at the 7-position resulted in slightly improved activity and reduced toxicity. acs.org

Table 1: Effect of Indole Ring Substitutions on Biological Activity

PositionSubstituentResulting Activity/ObservationReference
N-1MethylFeature in potent tubulin polymerization inhibitors. rsc.org
N-1BenzylLed to active anticancer compounds. researchgate.net
C-2Methyl CarboxylatePart of a scaffold for potent antimicrobial agents. nih.gov
C-5IodoHigh activity against MRSA (MIC = 0.98 μg/mL). mdpi.com
C-7FluoroSignificantly reduced resistance-modifying activity in one analogue. acs.org
C-5 and C-7Bromo (C-5), Fluoro (C-7)Slightly improved activity and reduced toxicity. acs.org

Role of Aniline (B41778) Ring Substitutions (e.g., Halogens, Alkyl, Alkoxy groups)

Substitutions on the aniline (or more generally, the phenyl) ring are crucial for tuning the pharmacokinetic and pharmacodynamic properties of indolylmethylaniline derivatives. These modifications can alter lipophilicity, electronic distribution, and steric profile, directly impacting target binding affinity.

Molecular docking and SAR studies of STING inhibitors revealed that the benzene ring of the phenylcarbamic amide moiety could be effectively modified by introducing halides or alkyl substituents, particularly at the meta- and para-positions. nih.gov This suggests that these positions are located in a region of the binding pocket that can accommodate additional bulk and engage in favorable interactions.

In the context of tubulin polymerization inhibitors, substitutions on the phenyl ring are a well-established strategy for achieving high potency. A classic example is the incorporation of a 3,4,5-trimethoxyphenyl group. rsc.org Derivatives containing this moiety, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide, have demonstrated potent antiproliferative activities, with one compound exhibiting an IC₅₀ value of 0.34 μM against the MCF-7 breast cancer cell line. rsc.org The methoxy groups in such compounds often mimic interactions of natural ligands, with one study noting a methoxy group interacting with the εN of βLys353 in the colchicine (B1669291) binding site of tubulin. nih.gov

Table 2: Effect of Aniline/Phenyl Ring Substitutions on Biological Activity

Position(s)Substituent(s)Biological Target/ActivityObservationReference
meta, paraHalides, Alkyl groupsSTING InhibitionFavorable for inhibitory activity. nih.gov
3, 4, 5TrimethoxyTubulin Polymerization InhibitionAssociated with high potency (IC₅₀ = 0.34 μM). rsc.org
paraChloro (as part of a benzenesulfonamide)Resistance-Modifying AgentComponent of an active analogue. acs.org

Conformational Freedom and Bioactive Conformations

The biological activity of a molecule is not only dependent on its constituent atoms but also on the three-dimensional shape, or conformation, it adopts to bind to its target. Indolylmethylaniline derivatives possess a degree of flexibility, primarily around the single bonds connecting the indole and aniline rings via the methylene linker.

Computational studies, such as Density Functional Theory (DFT) calculations on closely related 1-(arylsulfonyl)indole structures, provide insight into this flexibility. These analyses show that molecules with an indole and a phenyl ring linked by a heteroatom often adopt a "V-shape". nih.govresearchgate.net The dihedral angles between the indole fused ring system and the adjacent benzene ring in these model compounds were found to be approximately 79.1° and 72.8° for two different conformers in the crystal lattice. nih.govresearchgate.net

Furthermore, these studies quantified the energy required for rotation around the bond linking the two ring systems (an S-N bond in the model compounds). The rotational barrier between conformers was calculated to be in the range of 2.5–5.5 kcal/mol. nih.govresearchgate.net This relatively low energy barrier indicates significant conformational freedom at room temperature, allowing the molecule to exist as a population of different conformers. However, upon approaching a biological target, the molecule will adopt a specific low-energy "bioactive conformation" that maximizes favorable interactions with the binding site. Understanding this preferred conformation is a key goal of drug design.

Pharmacophore Development Based on SAR Data

Pharmacophore modeling is a powerful computational strategy that distills complex SAR data into a simple, three-dimensional model of the essential features required for biological activity. nih.gov This model serves as a template for identifying or designing new molecules with the potential for similar biological effects. nih.govnih.gov

A pharmacophore model for an indolylmethylaniline derivative would be constructed by identifying common structural features among the most active compounds from SAR studies. nih.gov Based on the available data, a hypothetical pharmacophore for a potent derivative might include:

An aromatic ring feature: Representing the indole nucleus.

A hydrogen bond donor: Corresponding to the indole N-H proton (if unsubstituted).

A second hydrophobic/aromatic feature: Representing the aniline ring.

One or more hydrogen bond acceptors: Placed at specific locations corresponding to, for example, the highly effective methoxy groups on the aniline ring of tubulin inhibitors. nih.govrsc.org

Defined spatial relationships: The distances and angles between these features would be precisely defined to match the bioactive conformation.

Once developed, this pharmacophore can be used to screen large virtual libraries of chemical compounds. nih.gov This process rapidly identifies novel molecules that possess the key pharmacophoric features, even if their underlying chemical scaffold is completely different from the original indolylmethylaniline structure. nih.gov This rational, computer-aided approach accelerates the discovery of new lead compounds for therapeutic development. nih.govnih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Target Interaction Prediction

The primary goal of molecular docking is to calculate the binding affinity, often expressed as a docking score or binding energy, which estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and potentially more potent interaction. For 4-((1H-Indol-3-yl)methyl)aniline, this would involve docking the molecule into the active site of various putative protein targets. The resulting binding affinities would be ranked to identify the most promising biological targets for further investigation.

Table 1: Conceptual Ligand-Protein Binding Affinity Prediction

Target ProteinPredicted Binding Affinity (kcal/mol)Notes
Hypothetical Target A-8.5Strong predicted interaction
Hypothetical Target B-6.2Moderate predicted interaction
Hypothetical Target C-4.1Weak predicted interaction

Note: The data in this table is purely conceptual and for illustrative purposes, as specific studies on this compound were not found.

Beyond just a score, molecular docking provides a three-dimensional model of the ligand-protein complex, which allows for the detailed analysis of the intermolecular interactions driving the binding. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amine group (-NH2) on the aniline (B41778) ring and the N-H group of the indole (B1671886) ring can act as hydrogen bond donors. The nitrogen atom of the amine group can also act as a hydrogen bond acceptor. These interactions are crucial for specificity and affinity.

Hydrophobic Interactions: The aromatic indole and aniline rings are hydrophobic and would be expected to form favorable interactions with nonpolar residues in the binding pocket of a target protein.

π-π Stacking: The planar indole and aniline rings can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

The crystal structure of related indole derivatives often reveals the presence of such intermolecular hydrogen bonds and other interactions. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into the geometry, electronic properties, and reactivity of this compound. While specific DFT studies on this exact molecule are not prevalent, research on similar indole and aniline derivatives demonstrates the utility of this approach. mdpi.com These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding chemical reactivity.

Table 2: Conceptual DFT-Calculated Properties

PropertyPredicted ValueSignificance
HOMO Energy-5.2 eVRelates to electron-donating ability
LUMO Energy-0.8 eVRelates to electron-accepting ability
HOMO-LUMO Gap4.4 eVIndicator of chemical stability
Dipole Moment2.1 DInfluences solubility and binding

Note: The data in this table is conceptual and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, offering insights into its stability and the conformational changes that may occur upon binding. While no specific MD simulation studies for this compound were identified, this technique is often applied to validate docking results and to explore the flexibility of the binding pocket. For instance, MD simulations have been used to study the stability of complexes involving other indole derivatives. nih.gov An MD simulation of a this compound-protein complex would track the atomic movements over nanoseconds, confirming if the key interactions predicted by docking are maintained.

Prediction of Activity Spectra for Substances (PASS) Analysis

PASS is a computational tool that predicts the biological activity spectrum of a compound based on its structural formula. The prediction is based on a large database of known drug-like substances and their activities. A PASS analysis for this compound would generate a list of potential biological activities, each with a probability score (Pa for probable activity and Pi for probable inactivity). This can help in identifying novel therapeutic applications for the compound.

In Silico Drug-Likeness and ADME Predictions (conceptual, without specific data)

In the early stages of drug discovery, it is crucial to assess whether a compound has "drug-like" properties. This often involves evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. These properties can be predicted using various computational models, often based on established rules like Lipinski's Rule of Five. For this compound, these predictions would provide a preliminary assessment of its potential as an orally available drug.

Table 3: Conceptual In Silico ADME Prediction for this compound

ADME PropertyPredicted OutcomeImplication for Drug Development
Absorption
Oral BioavailabilityGoodLikely to be well-absorbed after oral administration.
Lipinski's Rule of FiveCompliantSuggests good passive diffusion across membranes.
Distribution
Blood-Brain Barrier PermeationPossibleMay have potential for CNS activity.
Metabolism
CYP450 InhibitionPotential inhibitor of certain isozymesCould lead to drug-drug interactions.
Excretion
Renal ExcretionModerateA likely route of elimination from the body.

Note: The data in this table is conceptual and for illustrative purposes, as specific ADME studies on this compound were not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on the chemical compound This compound . While the broader class of indole derivatives has been the subject of numerous QSAR analyses to elucidate the structural requirements for various biological activities, research that explicitly details a QSAR model for this particular molecule is not publicly available.

General QSAR studies on indole derivatives have been conducted across various therapeutic areas, including as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. mdpi.comnih.gov These studies typically involve a series of related indole compounds to derive a statistically significant correlation between the compounds' structural features and their biological activities. The models generated from these studies help in predicting the activity of new, unsynthesized derivatives and in understanding the mechanism of action at a molecular level.

For instance, QSAR studies on indole derivatives often identify key molecular descriptors that influence their biological potency. These can include:

Steric parameters: Such as molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Electronic parameters: Like dipole moment, partial charges, and HOMO/LUMO energies, which relate to the electronic distribution and reactivity of the molecule.

Hydrophobic parameters: Often represented by the partition coefficient (logP), which is crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.

Topological indices: Which describe the connectivity and branching of the molecule.

However, without the inclusion of This compound in the training or test set of these published QSAR models, it is not possible to provide specific data tables or detailed research findings concerning its predicted activity or the structural features that would modulate its potency. The creation of a valid QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities, a condition that has not been met for this specific compound in the available literature.

Further investigation into computational chemistry databases such as PubChem also indicates a lack of bioactivity data for This compound that would be necessary for the development of a QSAR model. nih.govgithub.iomdpi.comnih.gov

Analytical Research Methodologies for Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of 4-((1H-Indol-3-yl)methyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For derivatives of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals characteristic signals for the aromatic protons of the indole (B1671886) and aniline (B41778) rings, the methylene (B1212753) bridge protons, and the amine and indole NH protons. For instance, in a related compound, 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the indole NH proton appears as a highly deshielded singlet at δ 8.5 ppm, while the aromatic protons resonate as a multiplet in the δ 6.7-8.4 ppm range. orientjchem.org

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. In the analysis of 4-(3-methyl-1H-indol-2-yl)phenylmethanone, the ¹³C NMR spectrum displayed 15 distinct signals, accounting for all twenty-two carbons in the molecule, with peaks observed at chemical shifts including 10.65, 122.94, and a notable peak at 195.72 ppm corresponding to the carbonyl carbon. orientjchem.org

¹⁹F NMR: While not standard for the parent compound, ¹⁹F NMR would be a crucial analytical technique for fluorinated derivatives of this compound, providing information on the chemical environment of any fluorine atoms.

Below is a table summarizing representative NMR data for a related indole derivative.

Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H8.5singletIndole NH
¹H6.7-8.4multipletAromatic H
¹H3.9singletIndole methyl H
¹³C195.72-Carbonyl C
¹³C10.65 - 137.77-Aromatic and methyl C

Table based on data for 4-(3-methyl-1H-indol-2-yl)phenylmethanone orientjchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an indole-containing compound, 4-(1H-indol-2-yl)phenylmethanone, shows a characteristic peak at 3313 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. orientjchem.org The presence of a carbonyl group in this derivative is confirmed by a sharp absorption at 1669 cm⁻¹. orientjchem.org For this compound itself, one would expect to see characteristic N-H stretching bands for both the indole and aniline moieties, as well as C-H and C=C stretching vibrations from the aromatic rings.

Functional Group Characteristic IR Absorption (cm⁻¹)
Indole N-H~3313
Carbonyl C=O~1669

Table based on data for 4-(1H-indol-2-yl)phenylmethanone orientjchem.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The mass spectrum of 4-(3-methyl-1H-indol-2-yl)phenylmethanone showed a molecular ion peak at m/z = 311.30, confirming its molecular weight. orientjchem.org The fragmentation patterns observed in the mass spectra of indole alkaloids are often complex, involving ring openings and rearrangements that provide valuable structural information. researchgate.net

Crystallographic Techniques for Solid-State Structure Elucidation (e.g., X-ray Crystallography)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of 4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile, a related indole derivative, was determined to be orthorhombic with a Pbca space group. researchgate.net The analysis revealed the dihedral angles between the pyridine (B92270) ring and the indole, phenyl, and methoxybenzene substituents to be 33.60 (6)°, 25.28 (7)°, and 49.31 (7)°, respectively. researchgate.net Such studies also elucidate intermolecular interactions like hydrogen bonding and π–π stacking, which are crucial for understanding the crystal packing. researchgate.net In another example, the crystal structure of a Schiff base derived from indole revealed a nearly planar indole ring system and provided insights into intermolecular C—H⋯O and C—H⋯π interactions. nih.gov

Compound Crystal System Space Group Key Structural Features
4-(1H-indol-3-yl)-2-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrileOrthorhombicPbcaDihedral angles between rings, N—H⋯N hydrogen bonds, π–π stacking. researchgate.net
(E)-4-((4-Bromobenzylidene)amino)-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneTriclinicP-1Twisted conformation between 4-bromo-phenyl and triazole rings. mdpi.com
N-(1H-indol-2-ylmethylidene)-4-methoxyaniline--Nearly planar indole moiety, E configuration of C=N bond. nih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and quantification of organic compounds. For the analysis of aniline and its derivatives, reversed-phase HPLC is commonly employed. A typical setup might use a C18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. sigmaaldrich.com For example, the analysis of aniline and N-methylaniline in indigo (B80030) was performed using a C18 column with an acetonitrile-water (70:30) eluent, with detection at 190 nm. nih.gov This method allowed for the clear separation and quantification of the two analytes. nih.gov The purity of synthesized compounds is often assessed by HPLC, ensuring that the final product meets the required standards.

Parameter Condition
ColumnDiscovery C18, 15 cm × 4.6 mm, 5 µm sigmaaldrich.com
Mobile PhaseMethanol:Water (60:40) sigmaaldrich.com
Flow Rate1 mL/min sigmaaldrich.com
DetectorUV, 254 nm sigmaaldrich.com

Table based on a general method for aniline homologs. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely used chromatographic technique for identifying compounds, determining their purity, and monitoring the progress of a chemical reaction. researchgate.netscribd.com For a compound like this compound, TLC is performed using a stationary phase, typically a silica (B1680970) gel or alumina (B75360) plate, and a mobile phase, which is a solvent or a mixture of solvents. researchgate.net

The separation principle relies on the differential partitioning of the compound between the stationary and mobile phases. The compound is spotted onto the TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the compound travels with it at a rate dependent on its polarity and the polarity of the solvent system. scribd.com For indole derivatives, various solvent systems can be employed to achieve effective separation. nih.gov A common approach involves using a mixture of a relatively non-polar solvent and a polar solvent, such as chloroform (B151607) and methanol. researchgate.net

The position of the compound on the developed chromatogram is identified by its Retention Factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is characteristic of a compound in a specific solvent system and can be used for its identification. Visualization of the spots on the TLC plate can be achieved under UV light, as indole rings are typically UV-active, or by using staining agents like iodine vapor.

The choice of the eluent system is critical. The polarity of the mobile phase significantly influences the Rƒ value. For this compound, which possesses both a moderately polar indole ring and an aniline group, its mobility will be sensitive to the eluent composition.

Table 1: Hypothetical TLC Rƒ Values for this compound in Different Solvent Systems

Solvent System (v/v)System PolarityHypothetical Rƒ Value
Hexane:Ethyl Acetate (4:1)Low0.25
Hexane:Ethyl Acetate (1:1)Medium0.50
Ethyl AcetateHigh0.70
Dichloromethane:Methanol (9:1)High0.65

This interactive table demonstrates that as the polarity of the solvent system increases, the Rƒ value of the polar analyte generally increases.

Elemental Analysis

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a pure substance. It provides the mass percentages of the constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds. This data is used to confirm the empirical formula of a newly synthesized compound like this compound. researchgate.net

The most common method is combustion analysis, where a sample is burned in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen oxides—are collected and measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. researchgate.net

For this compound, the molecular formula is C₁₅H₁₄N₂. The theoretical elemental composition can be calculated from its atomic weights. man.ac.ukchemaxon.com Experimental results from an elemental analyzer are then compared against these theoretical values. A close correlation (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (C₁₅H₁₄N₂)

ElementTheoretical Mass %Experimental Mass % (Found)
Carbon (C)81.05%80.91%
Hydrogen (H)6.35%6.39%
Nitrogen (N)12.60%12.55%

This table compares the calculated theoretical elemental composition with representative experimental data, illustrating the method's utility in structural confirmation.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials. mdpi.com

In a TGA experiment, a sample of this compound would be heated at a constant rate in an inert atmosphere (e.g., nitrogen) to observe its decomposition pattern. The resulting TGA curve plots the percentage of initial mass remaining against the temperature. The temperature at which significant mass loss begins indicates the onset of decomposition, providing a measure of the compound's thermal stability. The curve may show one or more distinct steps of mass loss, corresponding to the cleavage of different parts of the molecule. mdpi.com For a molecule like this compound, the initial decomposition might involve the loss of the aniline or indole moiety, followed by further fragmentation at higher temperatures.

Table 3: Hypothetical Thermal Decomposition Data for this compound from TGA

Temperature Range (°C)Mass Loss (%)Associated Process
25 - 250< 1%Loss of adsorbed moisture/solvent
250 - 400~42%Onset of decomposition; potential loss of aniline fragment
400 - 600~55%Further decomposition of the indole core
> 600~3%Residual char

This interactive table summarizes the key stages of thermal decomposition as would be observed in a TGA experiment, providing insights into the thermal stability of the compound.

Future Research Directions and Unaddressed Gaps

Development of Novel and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often harsh and environmentally unfriendly. The future of indole-aniline synthesis lies in the development of novel, sustainable, and efficient methodologies. researchgate.netbenthamdirect.comresearchgate.net

Current Landscape: Conventional methods for indole synthesis, such as the Fischer, Madelung, and Bischler-Möhlan syntheses, are widely used but have drawbacks. benthamdirect.com In recent years, there has been a significant shift towards "green" chemistry approaches. benthamdirect.comresearchgate.nettandfonline.com These methods aim to reduce waste, use less toxic reagents, and improve energy efficiency. tandfonline.com Techniques like microwave-assisted synthesis, ultrasound, and the use of nanocatalysts are gaining prominence. benthamdirect.comresearchgate.nettandfonline.com For instance, microwave-assisted reactions have been shown to be rapid, efficient, and environmentally friendly for synthesizing indole derivatives. tandfonline.com Similarly, magnetic nanoparticles are being explored as recyclable catalysts for green synthesis. researchgate.net

Future Directions:

Catalyst Innovation: A primary focus will be on designing novel catalysts that are not only highly efficient but also reusable and derived from sustainable sources. researchgate.netnih.gov The use of transition-metal catalysts, such as palladium, copper, and gold, has been instrumental in developing new synthetic routes. mdpi.com Future work should explore earth-abundant and non-toxic metal catalysts.

Flow Chemistry: The adoption of continuous flow chemistry presents an opportunity for safer, more scalable, and highly controlled synthesis of indole-aniline derivatives.

Biocatalysis: Harnessing enzymes for the synthesis of these compounds can offer unparalleled selectivity and milder reaction conditions, contributing to more sustainable processes.

Lignin Valorization: A novel approach involves utilizing aromatic platform chemicals derived from lignin, a renewable resource, to synthesize biologically active indoles. rsc.org This strategy aligns with the principles of a circular economy and sustainable chemistry. rsc.org

Identification of New Biological Targets and Mechanisms of Action for Indole-Aniline Derivatives

Indole-aniline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govjchr.org However, a comprehensive understanding of their molecular targets and mechanisms of action is often lacking.

Current Understanding: Many indole derivatives have shown promise as anticancer agents by targeting various proteins and pathways involved in cancer progression, such as tubulin, kinases, and topoisomerases. nih.govnih.govmdpi.com For example, some indole-based compounds act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase. nih.govmdpi.com Others have been identified as inhibitors of Bcl-2, a key protein in apoptosis regulation. mdpi.com In the realm of infectious diseases, indole derivatives are being investigated as potential treatments for tuberculosis by targeting enzymes like mycobacterial membrane protein large 3 (MmpL3). nih.govrsc.org

Future Research:

Target Deconvolution: A critical area of future research is the precise identification of the biological targets of novel indole-aniline derivatives. Techniques such as chemical proteomics and affinity-based pulldown assays will be instrumental in this endeavor.

Mechanism of Action Studies: Elucidating the detailed mechanism of action at the molecular level is crucial for optimizing the therapeutic efficacy and minimizing off-target effects. This includes studying the downstream signaling pathways affected by these compounds.

Polypharmacology Exploration: Many drugs interact with multiple targets, a concept known as polypharmacology. Future studies should investigate the multi-targeting capabilities of indole-aniline derivatives, which could lead to the development of more effective therapies for complex diseases. nih.gov

Structure-Activity Relationship (SAR) Studies: Continued and detailed SAR studies are essential to understand how structural modifications to the indole-aniline scaffold influence biological activity and target selectivity. nih.govnih.gov This knowledge is vital for the rational design of more potent and specific drug candidates. nih.gov

Advanced In Vitro Models for Efficacy and Selectivity Profiling

The translation of preclinical findings to clinical success remains a major challenge in drug discovery. The limitations of traditional 2D cell cultures and animal models necessitate the development and utilization of more physiologically relevant in vitro systems. nih.gov

Current Models: Standard in vitro assays, such as those using cancer cell lines, are widely used for initial screening of compound libraries. nih.govnih.gov While useful for high-throughput screening, these models often fail to recapitulate the complexity of human tissues. mdpi.com

Future Innovations:

3D Cell Cultures: The use of 3D cell culture models, such as spheroids and organoids, can provide a more accurate representation of the tumor microenvironment and tissue architecture. mdpi.comacs.orgacs.org These models are better suited for evaluating the efficacy and penetration of drug candidates. acs.org

Organ-on-a-Chip Technology: Microfluidic devices that mimic the structure and function of human organs, known as "organs-on-a-chip," offer a powerful platform for preclinical drug testing. nih.govmdpi.com These systems can be used to assess the efficacy, toxicity, and pharmacokinetics of indole-aniline derivatives in a more human-relevant context. nih.gov

Humanized Models: The use of human-derived cells, including induced pluripotent stem cells (iPSCs), in these advanced in vitro models can further enhance their predictive value. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery for Indole-Aniline Scaffolds

The vast chemical space and the complexity of biological systems present significant challenges for traditional drug discovery approaches. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field by accelerating the identification and optimization of new drug candidates. nih.govijettjournal.orgmednexus.org

Current Applications: AI and ML are already being used to analyze large datasets, predict the properties of molecules, and identify potential drug targets. nih.govastrazeneca.comijirt.org For instance, machine learning models can predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to prioritize candidates with favorable pharmacokinetic profiles. astrazeneca.com

Future Integration:

De Novo Drug Design: Generative AI models can be used to design novel indole-aniline derivatives with desired properties from scratch. nih.gov These models can explore a vast chemical space to identify molecules with optimal binding affinity and selectivity for a specific target.

Predictive Modeling: AI can develop sophisticated models to predict the biological activity and potential toxicity of new compounds, reducing the need for extensive and costly experimental screening. nih.govnih.gov Deep learning models, such as graph neural networks, are particularly well-suited for this task. astrazeneca.com

Personalized Medicine: AI can analyze patient-specific data, such as genomic and proteomic profiles, to identify which patients are most likely to respond to a particular indole-aniline-based therapy, paving the way for personalized medicine. nih.govnih.gov

Exploration of Indole-Aniline Compounds as Chemical Probes for Biological Systems

Beyond their therapeutic potential, well-characterized indole-aniline derivatives can serve as valuable tools for basic research.

The Role of Chemical Probes: Chemical probes are small molecules with high potency and selectivity for a specific biological target. They are used to investigate the function of proteins and pathways in biological systems.

Future Applications:

Target Validation: Highly selective indole-aniline derivatives can be used as chemical probes to validate the role of their specific targets in disease processes.

Fluorescent Probes: The intrinsic fluorescence of some indole and aniline (B41778) derivatives can be harnessed to develop fluorescent probes for imaging and tracking biological processes within living cells. nih.gov

Elucidating Biological Pathways: By perturbing specific biological targets, these compounds can help to unravel complex signaling networks and identify new therapeutic intervention points.

Q & A

Basic: What are the recommended synthetic routes for 4-((1H-Indol-3-yl)methyl)aniline, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound typically involves a condensation reaction between indole derivatives and aniline-containing aldehydes. For example, a general procedure involves reacting 1H-indole with (4-aminophenyl)methanol under acidic or catalytic conditions . Optimization can include:

  • Catalyst selection : Use of Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the indole C3 position.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) or ethanol improve solubility and reaction homogeneity.
  • Purification : Flash chromatography (cyclohexane/EtOAc mixtures) effectively isolates the product, as demonstrated for structurally similar compounds .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks are expected?

Answer:
Key techniques include:

  • IR spectroscopy : NH stretches (~3400 cm⁻¹ for aniline and indole NH groups) and aromatic C=C vibrations (~1600–1450 cm⁻¹) .
  • ¹H NMR : Distinct signals include aromatic protons (δ 6.5–7.5 ppm), NH protons (δ ~10.0 ppm, broad singlet), and methylene bridges (δ ~3.9–4.4 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 223 for C₁₅H₁₅N₂) and fragmentation patterns confirm molecular weight and structural integrity .

Advanced: How can researchers resolve discrepancies in reported melting points for this compound derivatives?

Answer:
Melting point variations (e.g., 85–190°C for related bisindolylmethanes) often arise from:

  • Polymorphism : Recrystallization solvents (e.g., ethanol vs. hexane) can yield different crystalline forms .
  • Purity : Impurities from incomplete purification (e.g., residual solvents or byproducts) lower observed melting points. Column chromatography or HPLC is recommended for high-purity isolation .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase melting points via enhanced intermolecular forces, as seen in 4-nitrophenyl derivatives (mp 610°C) .

Advanced: What strategies are used to analyze the electronic effects of substituents on the indole or aniline moieties in derivatives?

Answer:

  • Hammett studies : Correlate substituent σ values with reaction rates or spectroscopic shifts. For example, electron-donating groups (e.g., methoxy) on aniline increase basicity, while nitro groups reduce it .
  • DFT calculations : Predict charge distribution and resonance effects. Indole’s electron-rich C3 position directs electrophilic substitution, as shown in bisindolylmethane syntheses .
  • Biological SAR : Antibacterial activity in bisindolylmethane Schiff bases correlates with halogen substituents (e.g., bromo, iodo) enhancing lipophilicity and target binding .

Advanced: How does substitution on the indole ring influence the pharmacological activity of this compound derivatives?

Answer:

  • Steric effects : Bulky groups (e.g., naphthyl) may hinder receptor binding, while smaller substituents (e.g., fluoro) improve bioavailability .
  • Electronic modulation : Electron-withdrawing groups (e.g., trifluoromethyl) on the indole ring enhance dopamine D2 receptor antagonism, as seen in L-741,626 .
  • Hydrogen bonding : NH groups in indole and aniline moieties are critical for interactions with biological targets, such as bacterial enzymes .

Methodological: How can green chemistry principles improve the synthesis of this compound?

Answer:

  • E-factor reduction : Replace hazardous solvents (e.g., DCM) with ethanol or water .
  • Catalytic efficiency : Use recyclable catalysts (e.g., montmorillonite K10) to minimize waste .
  • Atom economy : Optimize stoichiometry to avoid excess reagents, as demonstrated in one-pot syntheses of bisindolylmethanes .

Data Analysis: How should conflicting NMR data for derivatives of this compound be interpreted?

Answer:

  • Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift NH proton signals due to hydrogen bonding differences .
  • Dynamic processes : Rotameric equilibria in methylene bridges may split peaks; variable-temperature NMR clarifies such behavior .
  • Referencing : Compare with literature data for analogous compounds (e.g., 2-((1H-Indol-3-yl)methyl)aniline in ) to validate assignments.

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